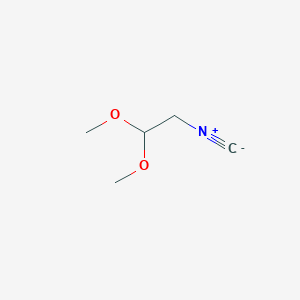

2,2-Dimethoxyethyl isocyanide

描述

Structure

3D Structure

属性

IUPAC Name |

2-isocyano-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSDTQNBQUWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethoxyethyl Isocyanide and Its Derivatives

Dehydration Protocols for N-Formamides

The most prevalent route to synthesizing isocyanides, including 2,2-Dimethoxyethyl isocyanide, is the dehydration of the corresponding N-substituted formamides. nih.govkirj.ee This transformation can be accomplished using a variety of dehydrating agents, each with its own advantages in terms of efficiency, substrate scope, and sustainability. The precursor, N-(2,2-dimethoxyethyl)formamide, is typically prepared by the formylation of 2,2-dimethoxyethylamine. orgsyn.orgguidechem.com

From 2,2-Dimethoxyethyl Alcohol via Isocyanate Intermediates

While the direct dehydration of N-(2,2-dimethoxyethyl)formamide is the standard method, the synthesis originates from more fundamental starting materials. The journey to this compound typically begins with 2,2-dimethoxyethylamine. This primary amine is the key building block that undergoes formylation to produce the necessary N-(2,2-dimethoxyethyl)formamide precursor.

The synthesis of the formamide (B127407) can be achieved by reacting 2,2-dimethoxyethylamine with a formylating agent like propyl formate (B1220265). orgsyn.org This approach is favored due to the instability of the acetal (B89532) group in the presence of acidic reagents commonly used for N-formylation, such as formic acid. orgsyn.org Once the N-(2,2-dimethoxyethyl)formamide is obtained, it is subjected to a dehydration reaction to yield the target isocyanide. A procedure for synthesizing the analogous 2,2-dimethoxy-1-isocyanoethane from aminoacetaldehyde dimethyl acetal has been reported with similar yields and reactivity to its diethoxy counterpart. orgsyn.org

p-Toluenesulfonyl Chloride (p-TsCl) in Sustainable Synthesis of Aliphatic Isocyanides

In the pursuit of greener chemical processes, p-Toluenesulfonyl chloride (p-TsCl) has emerged as a favorable dehydrating agent for converting N-formamides into isocyanides. rsc.orgrsc.org Compared to other reagents, p-TsCl is less toxic, inexpensive, and allows for a simplified reaction protocol and work-up. rsc.orgsvkm-iop.ac.in The reaction is typically carried out in the presence of a base, such as pyridine, and has been shown to be effective for non-sterically demanding aliphatic formamides, providing yields up to 98%. rsc.orgrsc.org This method is less exothermic than reactions using reagents like phosphoryl trichloride (B1173362), which enhances its safety profile for larger-scale synthesis. rsc.org The use of p-TsCl aligns with the principles of green chemistry by reducing hazardous waste, making it a more sustainable option for the synthesis of aliphatic isocyanides. rsc.orgsvkm-iop.ac.in

Phosphoryl Trichloride (POCl3) and Other Dehydrating Agents

Phosphoryl trichloride (POCl3) is one of the most commonly and practically used reagents for the dehydration of N-formamides to isocyanides. nih.govrsc.org The reaction is typically performed in the presence of a tertiary amine base, like triethylamine (B128534), which acts as a proton scavenger. nih.govnih.gov This method is known for its high efficiency and broad applicability to a wide variety of substrates. rsc.orgnih.gov

Recent advancements have focused on making this protocol more sustainable. A highly efficient and rapid procedure involves the dehydration of formamides with POCl3 using triethylamine as the solvent at 0 °C, which can produce isocyanides in excellent yields in under five minutes. nih.govnih.gov This solvent-free approach minimizes waste and increases safety and speed. nih.govresearchgate.net While effective, POCl3 is considered a hazardous substance, which has prompted research into alternative, less toxic reagents. nih.govd-nb.info

Triphenylphosphane/Iodine Systems

The combination of triphenylphosphine (B44618) (PPh3) and iodine represents another effective system for the dehydration of N-substituted formamides. thieme-connect.comthieme-connect.com This method provides a mild, convenient, and cost-effective route to various isocyanides. thieme-connect.com The reaction proceeds smoothly under ambient conditions in the presence of a tertiary amine, such as triethylamine, and produces the corresponding isocyanides in high yields. d-nb.infothieme-connect.com This system is advantageous as it utilizes readily available and low-cost reagents of lower toxicity compared to phosphorus- or phosgene-based compounds. thieme-connect.com The process has been successfully applied to both alkyl and aryl formamides, demonstrating its versatility. organic-chemistry.org A similar system using triphenylphosphine and carbon tetrachloride (the Appel reagent) has also been shown to be a superior method for preparing acetal-containing isocyanides like 2,2-diethoxy-1-isocyanoethane, offering better yields without a difficult aqueous work-up. orgsyn.org

Table 1: Comparison of Dehydration Reagents for N-Formamide to Isocyanide Synthesis

| Dehydrating Agent | Base | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Room temperature | Low toxicity, inexpensive, safer, sustainable rsc.orgsvkm-iop.ac.inrsc.org | Mainly for non-sterically hindered substrates rsc.org |

| Phosphoryl Trichloride (POCl3) | Triethylamine | 0 °C to room temp. | High yields, fast, wide substrate scope nih.govnih.gov | Hazardous reagent, generates inorganic waste nih.govd-nb.info |

| Triphenylphosphine/Iodine (PPh3/I2) | Triethylamine | Room temperature | Mild conditions, low-cost reagents, good yields thieme-connect.comthieme-connect.com | Generates triphenylphosphine oxide as a byproduct thieme-connect.com |

Multicomponent Reaction-Based Synthetic Pathways for Isocyanides

Isocyanides are exceptionally versatile building blocks in organic synthesis, largely due to their unique reactivity which allows them to function as both a nucleophile and an electrophile at the same carbon atom. nih.govacs.org This dual reactivity makes them ideal components for multicomponent reactions (MCRs), which are powerful tools for rapidly generating molecular diversity and complexity. nih.govresearchgate.net Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are highly valued in medicinal chemistry and drug discovery for creating large libraries of complex molecules in a time-efficient manner. researchgate.netmdpi.com

Preparation of Related Dimethoxyethyl-Containing Isocyanides for Specific Applications

The strategic incorporation of the dimethoxyethyl group into isocyanide structures allows for post-synthesis modifications, where the acetal can be hydrolyzed to reveal a reactive aldehyde functionality. This "masked" aldehyde feature is particularly valuable in designing complex synthetic pathways.

Synthesis of 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene (Indole Isocyanide/Kobayashi-Wessjohann Isocyanide)

1-(2,2-Dimethoxyethyl)-2-isocyanobenzene, also known as Indole (B1671886) Isocyanide or Kobayashi-Wessjohann Isocyanide, is a key reagent in indole synthesis and other heterocyclic constructions. Its synthesis follows a logical sequence starting from a suitable aniline (B41778) precursor, which is then formylated and subsequently dehydrated.

A plausible and widely practiced approach for the synthesis of this isocyanide involves a two-step process starting from 2-(2,2-dimethoxyethyl)aniline:

Formylation: The precursor amine, 2-(2,2-dimethoxyethyl)aniline, is first converted to its corresponding formamide, N-(2-(2,2-dimethoxyethyl)phenyl)formamide. This can be achieved using various standard formylating agents. Common methods include heating the amine with formic acid or using a mixture of formic acid and acetic anhydride.

Dehydration: The crucial step is the dehydration of the resulting formamide to the isocyanide. This transformation is typically accomplished using a variety of dehydrating agents. Popular and effective reagents for this purpose include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene in the presence of a tertiary amine base such as triethylamine or pyridine. wikipedia.org The base is essential to neutralize the acidic byproducts of the reaction.

The general reaction scheme is presented below: Step 1: Formylation of 2-(2,2-dimethoxyethyl)aniline

Step 2: Dehydration of N-(2-(2,2-dimethoxyethyl)phenyl)formamide

Different dehydrating systems can be employed, each with its own advantages. For instance, the use of phosphorus oxychloride with a base is a classic and robust method. wikipedia.org Alternatively, milder conditions can sometimes be achieved with reagents like tosyl chloride in pyridine. nih.govrsc.org A study by Kobayashi, Saito, and Kitano introduced chlorophosphate compounds as effective reagents for this transformation, offering high yields for various alkyl and aryl isocyanides. organic-chemistry.org

Synthesis of Isocyanoacetaldehyde Dimethyl Acetal

Isocyanoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxy-1-isocyanoethane, is another valuable building block. Its synthesis is analogous to its diethyl counterpart and begins with the N-formylation of aminoacetaldehyde dimethyl acetal. orgsyn.org

The established procedure involves two main steps:

N-formylation of Aminoacetaldehyde Dimethyl Acetal: The synthesis starts with the formylation of commercially available aminoacetaldehyde dimethyl acetal. Due to the acid sensitivity of the acetal group, milder formylating agents are preferred over strong acids like formic acid. orgsyn.org A common method is the reaction of the amine with an alkyl formate, such as propyl formate, under reflux conditions. This avoids the acidic conditions that could lead to the cleavage of the acetal. orgsyn.org

Dehydration of N-(2,2-dimethoxyethyl)formamide: The resulting N-(2,2-dimethoxyethyl)formamide is then dehydrated to yield the target isocyanide. Several dehydration methods are effective. One superior method involves the use of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in the presence of triethylamine (NEt₃). orgsyn.org This method is often preferred as it proceeds under relatively mild conditions and simplifies the work-up procedure. An alternative, more classical method utilizes phosphorus oxychloride (POCl₃) and triethylamine. orgsyn.org

Below is a table summarizing a typical synthesis of the related diethyl acetal, which is directly applicable to the dimethyl acetal. orgsyn.org

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Formylation | Aminoacetaldehyde diethyl acetal, Propyl formate | Reflux, 3 hr | N-(2,2-Diethoxy)ethyl formamide | 86% |

| 2. Dehydration | N-(2,2-Diethoxy)ethyl formamide | PPh₃, CCl₄, NEt₃, CH₂Cl₂, Reflux | 2,2-Diethoxy-1-isocyanoethane | High |

Precursor Synthesis: N-(2,2-Dimethoxyethyl)formamide and Related Compounds

The synthesis of N-substituted formamides is the critical first step in the preparation of the corresponding isocyanides. wikipedia.org

Synthesis of N-(2,2-Dimethoxyethyl)formamide: This precursor for isocyanoacetaldehyde dimethyl acetal is synthesized by the formylation of aminoacetaldehyde dimethyl acetal. As mentioned previously, the reaction of aminoacetaldehyde dimethyl acetal with propyl formate under reflux provides the desired formamide in good yield. orgsyn.org The reaction mixture is typically heated for several hours, after which the alcohol byproduct and excess formate are removed by evaporation. The crude formamide can then be purified by distillation under reduced pressure. orgsyn.org

Synthesis of N-(2-(2,2-dimethoxyethyl)phenyl)formamide: This compound is the direct precursor to the Kobayashi-Wessjohann Isocyanide. Its synthesis involves the formylation of 2-(2,2-dimethoxyethyl)aniline. A variety of methods are available for the N-formylation of anilines. nih.govnih.gov A straightforward approach is to heat the aniline derivative with formic acid. nih.gov The reaction can be run neat or in a suitable solvent. Other protocols might employ activating agents to facilitate the reaction under milder conditions. For example, 2-chloro-4,6-dimethoxy rsc.orgacs.orgacs.orgtriazine (CDMT) in the presence of N-methylmorpholine (NMM) can be used to promote the formylation with formic acid. nih.gov

The following table outlines common reagents used for the formylation of amines.

| Formylating Agent | Catalyst/Conditions | Substrate Applicability |

| Formic Acid | Heat (e.g., 80 °C), solvent-free | Aromatic and aliphatic amines nih.gov |

| Propyl Formate | Reflux | Acid-sensitive amines (e.g., acetals) orgsyn.org |

| Formic Acid / Acetic Anhydride | Mild conditions | General amines |

| Formic Acid / CDMT | NMM, DMAP, DCM, reflux | Amines and amino acid esters nih.gov |

Reactivity and Mechanistic Studies of 2,2 Dimethoxyethyl Isocyanide in Organic Transformations

Alpha-Addition Reactions Involving the Isocyanide Carbon

The isocyanide functional group is characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties. rug.nl This duality allows it to react with both electrophiles and nucleophiles in what are known as α-addition reactions. beilstein-journals.orgfrontiersin.org These reactions are fundamental to the synthetic utility of isocyanides, including 2,2-dimethoxyethyl isocyanide, and form the basis of many multicomponent reactions. escholarship.orgresearchgate.net

Reactions with Electrophiles and Nucleophiles

The lone pair on the isocyanide carbon allows it to act as a nucleophile, attacking electrophilic species. Conversely, the electrophilic character of the same carbon atom makes it susceptible to attack by nucleophiles. rug.nl In the context of multicomponent reactions, such as the Ugi and Passerini reactions, the isocyanide engages in a concerted or stepwise α-addition of an electrophile (e.g., a protonated imine) and a nucleophile (e.g., a carboxylate anion). beilstein-journals.orgresearchgate.net

Interaction studies of this compound specifically highlight its reactivity with nucleophiles and electrophiles during these multicomponent processes. smolecule.com The generally accepted mechanism for reactions like the Passerini three-component reaction (P-3CR) begins with the activation of a carboxylic acid, which then protonates the carbonyl component. The nucleophilic isocyanide carbon then attacks the activated carbonyl group. This intermediate subsequently acts as an electrophile in the α-addition of the carboxylate anion. researchgate.net

Formation of Stable Adducts Under Mild Conditions

A significant feature of isocyanide chemistry is the ability to form stable adducts under mild reaction conditions. researchgate.net For instance, in the Groebke–Blackburn–Bienaymé (GBB) reaction, which is an α-addition of an electrophile and a nucleophile to the isocyanide, stable imidazo[1,2-a]-heterocycles are formed efficiently. beilstein-journals.org This reaction often proceeds at room temperature or with gentle heating, highlighting the mild conditions under which isocyanide adducts can be synthesized. beilstein-journals.org The use of this compound in such reactions allows for the formation of stable acetal-substituted products which can be isolated before subsequent transformations. beilstein-journals.orgbeilstein-journals.org

Cycloaddition Reactions (e.g., [4+1] Cycloadditions)

This compound, like other isocyanides, participates in cycloaddition reactions, most notably [4+1] cycloadditions. smolecule.comrsc.org In these reactions, the isocyanide acts as a one-carbon component that reacts with a four-atom conjugated system (a heterodiene) to form a five-membered ring. rsc.org These reactions are a powerful tool for the synthesis of various heterocyclic scaffolds. frontiersin.orgrsc.org

The formal [4+1] cycloaddition of isocyanides with conjugated heterodienes has been extensively utilized to synthesize diverse heterocycles such as pyrroles, imidazoles, furans, and oxazoles. rsc.org For instance, the reaction of isocyanides with tetrazines is a well-documented [4+1] cycloaddition that leads to the formation of pyrazole (B372694) derivatives. frontiersin.org While the isocyanide-tetrazine cycloaddition can be slower than other bioorthogonal reactions, it demonstrates the capability of isocyanides to participate in this type of transformation. frontiersin.org In some multicomponent reactions, a formal [4+1] cycloaddition can occur subsequent to an initial coupling event. beilstein-journals.org

Intramolecular Reactivity and Rearrangement Pathways

The structure of this compound allows for unique intramolecular reactivity and rearrangement pathways, particularly after its incorporation into a larger molecule via a multicomponent reaction. The acetal (B89532) group serves as a masked aldehyde, which can be revealed under specific conditions to trigger subsequent intramolecular events. escholarship.orgthieme-connect.de

One of the most significant applications of this "convertible" isocyanide is in tandem reactions where an initial multicomponent reaction is followed by an intramolecular cyclization. escholarship.orgresearchgate.netresearchgate.net For example, after an Ugi reaction, the resulting product containing the 2,2-dimethoxyethylphenyl group can be treated with acid. This treatment leads to the deprotection of the acetal, revealing an aldehyde that can then undergo an intramolecular Pictet-Spengler-type cyclization to form complex polycyclic structures. rug.nl Similarly, intramolecular nucleophilic addition has been observed as a key step in the formation of spiro products from derivatives of this compound. beilstein-journals.org

Role of the Acetal Functional Group in Enabling Post-Reaction Modifications

The acetal functional group in this compound is pivotal for its utility as a "convertible" isocyanide, enabling a wide range of post-reaction modifications. escholarship.orgthieme-connect.de This functionality allows for the initial multicomponent reaction to proceed cleanly, after which the acetal can be selectively manipulated to induce further transformations. researchgate.net

Acid-Promoted Deprotection and Intramolecular Cyclization

A key transformation enabled by the acetal group is its acid-promoted deprotection to an aldehyde, which can then participate in intramolecular cyclization reactions. beilstein-journals.orgrug.nl This strategy has been effectively used in the synthesis of various heterocyclic systems.

In one notable example, the acetal-substituted products from a Groebke–Blackburn–Bienaymé reaction, involving 1-isocyano-2-(2,2-dimethoxyethyl)benzene, undergo trifluoroacetic acid (TFA)-promoted deprotection. beilstein-journals.orgbeilstein-journals.org This deprotection triggers an intramolecular cyclization to furnish an indole (B1671886) moiety. beilstein-journals.orgbeilstein-journals.org Control experiments have demonstrated that in the absence of the acid catalyst, the cyclization does not occur, and the acetal-containing product is isolated as the sole product. beilstein-journals.orgbeilstein-journals.org This two-step sequence, an initial Ugi or Passerini reaction followed by acid-catalyzed deprotection and cyclization, has been employed to create complex molecules like pyroglutamic acid anilides which can then be converted to N-acylindoles. escholarship.org

Applications of 2,2 Dimethoxyethyl Isocyanide in Multicomponent Reactions Mcrs

The Ugi Multicomponent Reaction (Ugi-MCR)

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino carboxamides, which serve as scaffolds for a wide range of biologically relevant molecules. researchgate.netmdpi.comnih.gov This one-pot reaction typically involves an amine, a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.comnih.gov The convergent nature and high atom economy of the Ugi reaction make it an attractive strategy for the generation of molecular diversity. mdpi.com

Integration as a Key Building Block for α-Amino Acid Derivatives and Peptidomimetics

2,2-Dimethoxyethyl isocyanide is frequently employed in the Ugi reaction to generate α-amino acid derivatives and peptidomimetics. mdpi.comnih.gov The Ugi reaction, by its nature, forms products with a dipeptide-like structure, making it a method of choice for synthesizing these compounds. researchgate.net The incorporation of the 2,2-dimethoxyethyl group from the isocyanide component introduces a masked aldehyde functionality into the Ugi product, which can be unveiled for further synthetic manipulations.

A general representation of the Ugi reaction involving this compound is the reaction of an amine, an aldehyde, and a carboxylic acid with the isocyanide to yield an N-(2,2-dimethoxyethyl)-α-acylamino carboxamide. For instance, the reaction of N-phenethylformamide, paraformaldehyde, and cyclohexanecarboxylic acid with aminoacetaldehyde dimethyl acetal (B89532) (which can be considered a precursor to the isocyanide in situ) has been reported to produce N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide. orgsyn.orgorgsyn.org

The synthesis of peptidomimetics using this strategy allows for the creation of libraries of compounds with potential therapeutic applications. For example, the Ugi reaction has been utilized in the synthesis of phosphonic pseudo-peptides and inhibitors of histone deacetylase (HDAC), which are promising anti-tumor agents. nih.gov

Stereochemical Considerations and Enhanced Diastereoselectivity in Asymmetric Ugi Reactions

A significant challenge in Ugi reactions is controlling the stereochemistry of the newly formed stereocenter. nih.gov While the use of chiral amines, carboxylic acids, or carbonyl components can induce diastereoselectivity, the outcomes can be variable. beilstein-journals.org Research has shown that the choice of isocyanide can also influence the stereochemical course of the reaction.

The use of chiral auxiliaries in conjunction with the Ugi reaction has been a common strategy to achieve stereoselectivity. For instance, the use of a chiral amine can lead to the formation of diastereomeric products, with the ratio depending on the specific substrates and reaction conditions. While direct data on the influence of this compound on diastereoselectivity is not extensively detailed in the provided context, the general principles of asymmetric Ugi reactions apply. The development of new "convertible" isonitriles has been shown to enhance diastereoselectivity in some cases. acs.org

The diastereomeric ratio of Ugi products can be influenced by factors such as the reaction temperature and the presence of additives like Lewis acids. For example, in a study on the Ugi reaction of 2-substituted dihydrobenzoxazepines, diastereomeric ratios of up to 9:1 were achieved, demonstrating a significant level of asymmetric induction. nih.govbeilstein-journals.org

Ugi-Post-Transformation Strategies Utilizing Cleavable Dimethoxyethyl Isocyanides

A key advantage of using this compound in Ugi reactions is the ability to perform post-transformation modifications on the resulting product. researchgate.net The dimethoxyethyl group serves as a cleavable handle, allowing for the unmasking of a reactive aldehyde functionality under acidic conditions. This latent reactivity opens up avenues for further synthetic diversification.

The amide bond formed from the isocyanide component in the Ugi product can be selectively cleaved. This cleavage is often facilitated by the conversion of the dimethoxyethyl group to an aldehyde, which can then participate in an intramolecular cyclization, leading to the cleavage of the C-terminal amide bond. researchgate.net This strategy effectively allows the isocyanide to act as a traceless linker. The selective cleavage of amide bonds is a significant challenge in organic synthesis, and this methodology provides a valuable tool for peptide and peptidomimetic chemistry. nih.gov

The post-Ugi transformation of products derived from this compound can lead to the formation of various carboxylic acid derivatives. Following the cleavage of the C-terminal amide, the resulting intermediate can be converted into carboxylic acids, esters, or other related functional groups. This functional group interconversion significantly expands the synthetic utility of the Ugi reaction, allowing the isocyanide to serve as a synthon for a carboxylic acid group. researchgate.net

Tandem and Cascade Ugi Reactions for Complex Scaffold Assembly

The versatility of the Ugi reaction and its products allows for its integration into tandem and cascade reaction sequences, leading to the rapid construction of complex molecular scaffolds. dovepress.com These sequences often involve an initial Ugi reaction followed by one or more subsequent transformations in a single pot.

An example of such a strategy is the combination of an Ugi reaction with a subsequent cyclization reaction. For instance, the product of an Ugi reaction can be designed to undergo an intramolecular cyclization, such as a Pictet-Spengler reaction, to form polycyclic indole (B1671886) alkaloid-type libraries. nih.gov The use of this compound in these sequences allows for the introduction of a modifiable handle that can be used to trigger or participate in the subsequent cyclization steps. These tandem processes are highly efficient, generating molecular complexity in a step-economical fashion. researchgate.net

Ugi-Pictet-Spengler Reactions for Bi- and Tri-cyclic Scaffolds

A significant application of this compound, or its corresponding amine precursor aminoacetaldehyde dimethyl acetal, is in the Ugi/Pictet-Spengler reaction sequence to create complex bi- and tri-cyclic heterocyclic scaffolds. nih.govthieme-connect.com This two-step, one-pot procedure is highly valued for its efficiency and ability to rapidly build molecular complexity from simple starting materials. nih.govmdpi.com

The sequence commences with a Ugi four-component reaction (Ugi-4CR). In a key example, the reaction involves an amine (like phenylethylamine, which forms the backbone of the eventual isoquinoline), an aldehyde or ketone, a carboxylic acid, and the amine component, aminoacetaldehyde dimethyl acetal. nih.govacs.org The resulting Ugi product is an α-acylamino amide that contains the N-(2,2-dimethoxyethyl) moiety. acs.org This intermediate is then directly subjected to acid-mediated Pictet-Spengler cyclization. The acid, such as formic acid or methanesulfonic acid, catalyzes the cyclization of the phenylethylamine portion of the molecule and the in situ-generated aldehyde from the dimethoxyethyl group to form a new ring system. nih.govthieme-connect.com

This methodology provides a convergent route to polycyclic structures that resemble natural product alkaloids and steroid hormones. nih.gov A notable application is the synthesis of the tricyclic drug Praziquantel and its derivatives, where this sequence is a cornerstone of the synthetic strategy. nih.govnih.gov

Table 1: Ugi-Pictet-Spengler Reaction Example

| Reactant 1 (Amine) | Reactant 2 (Oxo) | Reactant 3 (Acid) | Reactant 4 (Amine/Acetal) | Product Scaffold |

| Phenylethylamine | Formaldehyde | Cyclohexanecarboxylic acid | Aminoacetaldehyde dimethyl acetal | Praziquantel (Tricyclic) |

Ugi-Smiles Rearrangement Applications

Research findings specifically detailing the application of this compound in Ugi-Smiles rearrangements were not identified in the reviewed literature.

The Passerini Multicomponent Reaction (P-MCR)

The Passerini reaction is a three-component reaction that combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. mdpi.com

Utilization in Acylated Product Formation

Specific examples of this compound being utilized for the formation of simple acylated products via the Passerini reaction were not found in the surveyed literature.

Sequential Passerini Reactions in Polymer Synthesis

The application of this compound in sequential Passerini reactions for polymer synthesis is not detailed in the reviewed scientific literature.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for synthesizing substituted imidazo[1,2-a]-fused heterocycles, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. worktribe.combeilstein-journals.orgthieme-connect.com The reaction proceeds by combining an amidine (e.g., a 2-amino-heterocycle), an aldehyde, and an isocyanide. organic-chemistry.orgbeilstein-journals.org

Assembly of Imidazo[1,2-a]-heterocycles

The GBB reaction demonstrates a broad tolerance for various isocyanides, including alkyl, benzyl, and α-acidic isocyanides. worktribe.com However, specific examples and detailed research findings on the use of this compound as the isocyanide component for the assembly of imidazo[1,2-a]-heterocycles were not prominently featured in the reviewed literature. worktribe.combeilstein-journals.orgorganic-chemistry.org

Application of Convertible Dimethoxyethyl Isocyanides in GBB for Indole Moiety Formation

The Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful three-component reaction (3CR), is a cornerstone in the synthesis of fused imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides. researchgate.netrug.nlresearchgate.netbeilstein-journals.org A significant advancement in the scope of the GBB reaction has been the introduction of convertible isocyanides, which possess a latent functional group that can be unmasked in a subsequent step to generate further molecular complexity. Among these, this compound derivatives have proven to be particularly valuable for the construction of indole-containing scaffolds. researchgate.netrug.nl

Specifically, the convertible isocyanide 1-isocyano-2-(2,2-dimethoxyethyl)benzene, also referred to as the Kobayashi–Wessjohann isocyanide or indole-isonitrile, has been successfully employed in a one-pot, tandem GBB/post-cyclization protocol to generate novel indolo-imidazo[1,2-a]pyridine derivatives. researchgate.netrug.nl While simple isocyanides have been extensively used in GBB reactions, the application of convertible isocyanides like this one was, for a time, largely unexplored. rug.nl

The reaction proceeds via the standard GBB mechanism to first form an acetal-substituted imidazo[1,2-a]pyridine (B132010) intermediate. researchgate.net This intermediate can be isolated or, in a one-pot procedure, treated with an acid catalyst such as trifluoroacetic acid (TFA). researchgate.netrug.nl The acid promotes the deprotection of the dimethoxyethyl group (acetal hydrolysis) to reveal an aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution-type cyclization onto the adjacent phenyl ring, followed by dehydration, to furnish the desired indole moiety. researchgate.net This tandem double cyclization is highly efficient and atom-economical. rug.nl

A plausible reaction mechanism involves the initial GBB three-component condensation to form the intermediate, which upon acid catalysis, eliminates methanol (B129727) to form a vinyl ether. Protonation of the vinyl ether followed by intramolecular attack of the enol on the imidazopyridine ring and subsequent aromatization leads to the final indole-fused product. rug.nl

Researchers have demonstrated the utility of this methodology by synthesizing a library of biologically significant poly-heterocyclic compounds. The reaction conditions are typically robust, with good yields obtained for a variety of substituted aldehydes and amidines.

Table 1: Synthesis of Indolo-imidazo[1,2-a]pyridine Derivatives via GBB Reaction with 1-isocyano-2-(2,2-dimethoxyethyl)benzene

| Aldehyde Component | Amidine Component | Catalyst/Solvent | Yield (%) | Reference |

| Benzaldehyde | 2-Aminopyridine | TFA (20 mol%), 1,4-dioxane (B91453) | 70 | rug.nl |

| 4-Chlorobenzaldehyde | 2-Aminopyridine | TFA (20 mol%), 1,4-dioxane | 68 | rug.nl |

| 4-Methylbenzaldehyde | 2-Aminopyridine | TFA (20 mol%), 1,4-dioxane | 65 | rug.nl |

| 4-Methoxybenzaldehyde | 2-Aminopyridine | TFA (20 mol%), 1,4-dioxane | 62 | rug.nl |

| Thiophene-2-carboxaldehyde | 2-Aminopyridine | TFA (20 mol%), 1,4-dioxane | 60 | rug.nl |

| Benzaldehyde | 2-Aminopyrimidine | ZnCl2 (5 mol%), 1,4-dioxane then TFA | 65 | researchgate.net |

| 4-Bromobenzaldehyde | 2-Aminopyridine | ZnCl2 (5 mol%), 1,4-dioxane then TFA | 62 | researchgate.net |

Other Isocyanide-Based Multicomponent Reactions

Beyond the well-established Ugi, Passerini, and GBB reactions, this compound and its derivatives are valuable reactants in other classes of isocyanide-based multicomponent reactions.

High-Order Multicomponent Reactions Involving Seven or More Educts

High-order multicomponent reactions, which involve the combination of seven or more starting materials in a single pot, represent a significant challenge and a frontier in synthetic chemistry. The "union of MCRs" is a strategy that aims to achieve this by combining two or more distinct multicomponent reactions in a sequential, one-pot process. rug.nlrug.nl For instance, the combination of a GBB reaction with a subsequent Ugi or Passerini reaction can lead to five- or six-component reactions, respectively, generating highly complex and diverse molecular scaffolds. rug.nlescholarship.org

However, despite the conceptual appeal, specific examples of multicomponent reactions involving seven or more educts that explicitly utilize this compound are not prominently documented in the reviewed literature. While a "seven component reaction" combining a modified Asinger-4CR and the Ugi-4CR has been described, its application with this particular convertible isocyanide has not been detailed. rug.nl The development of such high-order MCRs remains an area of ongoing research, and the unique properties of convertible isocyanides like this compound make them attractive candidates for future exploration in this field.

Michael Addition Reactions with Dimethoxyethyl Isocyanides as Nucleophiles

The isocyanide functional group, particularly the carbon atom, can act as a potent nucleophile. This reactivity is harnessed in Michael addition reactions, where the isocyanide adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netmasterorganicchemistry.comnumberanalytics.com 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene has been effectively utilized as a strong nucleophile in such reactions for the synthesis of pyroglutamic acid analogues. researchgate.netresearchgate.netuobasrah.edu.iq

In this methodology, the isocyanide attacks the β-position of an activated α,β-unsaturated carbonyl compound. researchgate.net This reaction demonstrates the versatility of the convertible isocyanide, not just as a component in traditional MCRs, but also as a key nucleophile for carbon-carbon bond formation in conjugate addition reactions. The resulting product contains the dimethoxyethyl moiety, which can be subsequently cleaved to reveal a carboxylic acid or other functional groups, showcasing its role as a convertible functional group. researchgate.netresearchgate.net This approach provides an efficient route to complex molecules that are of significant interest for their potential biological activity. researchgate.net

Table 2: Michael Addition of 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene to α,β-Unsaturated Esters

| Michael Acceptor | Base/Solvent | Product Structure | Yield (%) | Reference |

| Diethyl maleate | NaH, THF | Diethyl 2-(1-(2,2-dimethoxyethyl)-1H-indol-3-yl)succinate | - | researchgate.netresearchgate.net |

| Ethyl acrylate | NaH, THF | Ethyl 3-(1-(2,2-dimethoxyethyl)-1H-indol-3-yl)propanoate | - | researchgate.netresearchgate.net |

| Methyl crotonate | NaH, THF | Methyl 3-(1-(2,2-dimethoxyethyl)-1H-indol-3-yl)butanoate | - | researchgate.netresearchgate.net |

| Dimethyl fumarate | NaH, THF | Dimethyl 2-(1-(2,2-dimethoxyethyl)-1H-indol-3-yl)succinate | - | researchgate.netresearchgate.net |

| (Yields were reported as generally good but not explicitly quantified in the primary literature for this table) |

Advanced Research Applications of 2,2 Dimethoxyethyl Isocyanide in Chemical Synthesis

Organic Synthesis of Complex Molecular Architectures

The utility of 2,2-Dimethoxyethyl isocyanide in organic synthesis is most prominently demonstrated through its participation in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. acs.orgwikipedia.org These reactions allow for the rapid assembly of complex molecular scaffolds from three or more simple starting materials in a single, efficient step. The convertible nature of the 2,2-dimethoxyethyl group is particularly advantageous, as the resulting amide can be cleaved or modified under specific conditions after the initial reaction, a feature that greatly expands its synthetic utility. frontiersin.orgresearchgate.net

The strategic application of convertible isocyanides is crucial in the total synthesis of complex natural products. A notable example is the formal total synthesis of Omuralide, a potent proteasome inhibitor derived from the natural product lactacystin. frontiersin.orgmdpi.com Omuralide's structure features a unique γ-lactam-β-lactone fused core, presenting a significant synthetic challenge. frontiersin.org

Table 1: Key Reactions in the Synthesis of Natural Product Precursors

| Reaction Type | Key Reagent | Purpose | Intermediate Product | Ref. |

| Ugi Reaction | Convertible Isocyanide | Rapid assembly of molecular backbone | α-Acylamino Amide | mdpi.com |

| Acetal (B89532) Hydrolysis | Acidic Conditions | Unmasking of functional group for cyclization | N-Acyliminium Ion | mdpi.com |

| Cyclization | Intramolecular Reaction | Formation of γ-lactam ring | Pyroglutamic Acid Derivative | frontiersin.org |

Multicomponent reactions (MCRs) are exceptionally powerful tools for generating large collections of structurally diverse molecules, known as chemical libraries, which are essential for drug discovery and materials science. nih.govnih.gov Isocyanide-based MCRs (IMCRs) are particularly valued for their ability to explore vast chemical spaces from a set of readily available starting materials. acs.org

This compound serves as an ideal building block in this diversity-oriented synthesis approach. By systematically varying the other components in an Ugi or Passerini reaction—the aldehyde, amine, and carboxylic acid—a large library of compounds with a common core but diverse peripheral functionalities can be rapidly synthesized. nih.gov The convertible nature of the 2,2-dimethoxyethyl group adds another layer of diversity. The initial library of Ugi products can be subjected to a cleavage/modification step, transforming the amide functionality into esters, acids, or other amides, thereby generating a secondary library of novel scaffolds from a single set of MCRs. mdpi.com This approach accelerates the discovery of molecules with desired biological or material properties. rsc.org

Pyroglutamic acid and its derivatives are important structural motifs found in many biologically active compounds and serve as versatile chiral building blocks in synthesis. beilstein-journals.org The synthesis of these γ-lactam structures can be efficiently achieved using IMCRs, particularly with convertible isocyanides like this compound.

The synthetic strategy involves an Ugi reaction to form a linear precursor. The key is the subsequent transformation enabled by the 2,2-dimethoxyethyl group. Treatment of the Ugi product with acid hydrolyzes the dimethoxyethyl acetal to an aldehyde. This newly formed aldehyde can then undergo an intramolecular reaction with the adjacent amide nitrogen, leading to a cyclization-condensation cascade that forms the desired pyroglutamic acid ring system. This Ugi-cyclization strategy provides a highly modular and efficient route to a wide range of substituted pyroglutamic acid analogues, which would be challenging to access through traditional multi-step methods. mdpi.combeilstein-journals.org

Table 2: Ugi-Based Synthesis of Pyroglutamic Acid Analogues

| Step | Process | Reagent/Condition | Key Transformation | Ref. |

| 1 | Ugi Multicomponent Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | Formation of linear α-acylamino amide precursor | mdpi.com |

| 2 | Post-Ugi Transformation | Acidic Hydrolysis | Conversion of the dimethoxyethyl acetal to an aldehyde | mdpi.com |

| 3 | Cyclization | Intramolecular Reaction | Formation of the γ-lactam ring structure | frontiersin.org |

Polymer Chemistry and Material Science

The principles of multicomponent chemistry are increasingly being applied to polymer science to create advanced materials with tailored properties. Isocyanides, including convertible variants, are at the forefront of this research, enabling the synthesis of functional polymers and offering novel pathways for polymer modification. frontiersin.org

One powerful strategy for creating functional polymers involves the synthesis of monomers bearing specific functional groups, followed by their polymerization. Isocyanide-based MCRs, such as the Passerini reaction, are excellently suited for preparing a wide variety of functional monomers. rsc.org

In a typical approach, a carboxylic acid or aldehyde containing a polymerizable group (like a styrenic or acrylic moiety) is reacted with this compound and other components. This MCR efficiently yields a highly functionalized monomer in a single step. These monomers can then be polymerized, for example via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined polymers where the complex functionality is precisely incorporated into the side chains. rsc.org The presence of the convertible 2,2-dimethoxyethyl group on the side chains provides a latent functionality that can be later modified to further tune the polymer's properties, such as solubility, thermal stability, or biocompatibility.

Post-polymerization modification is a powerful technique for introducing functional groups onto an existing polymer backbone, allowing for the creation of materials that are inaccessible through direct polymerization of functional monomers. utexas.edunih.gov The Ugi reaction, employing a convertible isocyanide, is an effective tool for such modifications. scielo.br

In this approach, a polymer containing carboxylic acid groups, such as commercial copolymers like Eudragit® L100, can be modified. scielo.br The polymer itself serves as the acid component in the Ugi reaction. By treating the polymer with an amine, an aldehyde, and this compound, the Ugi adduct is formed directly on the polymer side chains. This one-step reaction efficiently attaches complex functionalities to the polymer. scielo.br

The use of a convertible isocyanide like this compound is particularly strategic here. After the initial modification, the isocyanide-derived amide can be cleaved under specific conditions to reveal a new functional group, such as a carboxylic acid or an ester. This "catch and release" strategy allows for a secondary modification step, dramatically increasing the chemical diversity and functional complexity that can be grafted onto the original polymer scaffold. mdpi.com This opens up possibilities for creating smart materials, drug delivery systems, and functional surfaces. scielo.br

Development of New Materials with Specific Properties

The isocyanide functional group is a valuable component in polymer science, often utilized in multicomponent reactions to create complex macromolecules. Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for polymer synthesis and modification due to their high efficiency and modularity. researchgate.net For instance, related compounds like 2-(2,2-dimethoxyethyl)phenyl isocyanide have been employed to synthesize α,ω-diene monomers, which can then undergo acyclic diene metathesis (ADMET) to form polymers. researchgate.net These polymers can be further modified post-polymerization. researchgate.net

While direct studies on the polymerization of this compound itself are not extensively detailed in the provided research, its structure suggests significant potential in materials science. The acetal group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This latent functionality could be used to crosslink polymers or to graft other molecules onto a polymer backbone, thereby creating materials with specific, tailored properties.

Organometallic Chemistry and Catalysis

The isocyano group's electronic properties make it an excellent ligand for transition metals, leading to a rich field of organometallic chemistry and catalysis.

This compound as a Ligand in Metal Complexes

Isocyanides (or isonitriles) are analogous to carbon monoxide in their ability to coordinate with transition metals. They are classified as L-type ligands (neutral Lewis bases) that are good sigma donors and pi-acceptors. nih.gov This allows them to stabilize metals in various oxidation states. The coordination of an isocyanide to a metal center alters its electronic distribution, enabling reaction pathways that are otherwise inaccessible. nih.gov

Metal complexes containing isocyanide ligands are crucial in various catalytic processes. nih.gov While specific complexes of this compound are not detailed in the search results, its fundamental properties ensure it can act as a ligand for metals such as palladium, platinum, gold, and iron. nih.govmdpi.comnih.gov The coordination typically occurs through the terminal carbon atom. The presence of the dimethoxyethyl group could influence the solubility and steric profile of the resulting metal complex.

Synthesis of N-Heterocyclic Carbene (NHC) Complexes via Coordinated Isocyanides

A significant application of coordinated isocyanides is their transformation into N-heterocyclic carbene (NHC) ligands. Research has demonstrated that an isocyanide ligand, once bound to a metal center, can undergo intramolecular cyclization to form an NHC. For example, coordinated 2-aminophenyl isocyanide has been shown to spontaneously react via nucleophilic attack of the amine on the isocyanide carbon to yield a benzimidazol-2-ylidene ligand, a type of NHC. nih.gov This template synthesis provides a direct route to NHC complexes from isocyanide precursors. nih.gov

Another related strategy involves the iron-catalyzed transfer of a carbene to an isocyanide, which generates a ketenimine intermediate that can be trapped by nucleophiles to form various heterocycles. nih.gov Although a direct application of this compound in these specific transformations is not documented, the underlying principle of using the isocyanide carbon as an electrophilic site for intramolecular cyclization or intermolecular addition remains a key aspect of isocyanide reactivity.

Role in Metal-Catalyzed Multicomponent Reactions

Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient methods for constructing complex molecules in a single step. nih.govnih.gov These reactions are fundamental in combinatorial and medicinal chemistry. nih.govscispace.com

A documented example that illustrates the role of the 2,2-dimethoxyethyl moiety in an MCR is the synthesis of an advanced precursor for the drug Praziquantel. orgsyn.orgresearchgate.net In a one-pot Ugi four-component reaction, the key components are an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. orgsyn.org In this specific synthesis, aminoacetaldehyde dimethyl acetal (the amine precursor to this compound) is reacted with paraformaldehyde, cyclohexanecarboxylic acid, and an in situ generated phenethyl isocyanide. orgsyn.orgresearchgate.net The reaction yields N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide, a complex molecule containing the intact N-(2,2-dimethoxyethyl) group. orgsyn.orgresearchgate.net This demonstrates the utility of the this compound structural motif as a building block in complex synthesis.

Table 1: Ugi Four-Component Reaction Example

| Component Class | Specific Reactant | Role |

|---|---|---|

| Amine | Aminoacetaldehyde dimethyl acetal | Provides the N-(2,2-dimethoxyethyl) group |

| Carbonyl | Paraformaldehyde | The aldehyde component |

| Carboxylic Acid | Cyclohexanecarboxylic acid | The acid component |

| Isocyanide | Phenethyl isocyanide (generated in situ) | The isocyanide component |

| Product | N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide | α-amino acylamide adduct |

Based on the synthesis described in Organic Syntheses. orgsyn.orgresearchgate.net

Applications in Crystal Engineering and Halogen Bonding with Metal-Isocyanide Complexes

Crystal engineering focuses on designing solid-state structures with specific properties, and non-covalent interactions like halogen bonds are key tools in this field. mdpi.commdpi.com A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govillinois.edu

The isocyanide group is an effective halogen bond acceptor, with the lone pair of the terminal carbon atom interacting with a halogen bond donor (e.g., an iodinated aromatic compound). nih.govnih.gov Metal complexes of isocyanides are particularly interesting as building blocks, or "tectons," for crystal engineering. mdpi.com These complexes can feature halogenated ligands, allowing for the formation of extended supramolecular networks supported by halogen bonds. For example, palladium(II) and platinum(II) complexes with halogenated aryl isocyanide ligands have been shown to form 1D chains through C–X···X'–M type halogen bonds (where X and X' are halogens). mdpi.com

While specific crystal structures of this compound complexes are not provided, it is expected that its metal complexes could participate in such interactions. The isocyanide carbon can act as a halogen bond acceptor, and the oxygen atoms of the dimethoxyethyl group could serve as hydrogen bond acceptors, adding further control over the assembly of supramolecular architectures. nih.govmdpi.com

Bioconjugation and Bioorthogonal Chemistry

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. frontiersin.orgnih.gov The isocyanide group is a valuable tool in this area due to its small size, unique reactivity, and good biocompatibility. nih.gov

Isocyanides can participate in biomolecule labeling through several strategies, including two-component bioorthogonal reactions (e.g., with tetrazines or chlorooximes) and multicomponent reactions like the Ugi reaction performed under physiological conditions. frontiersin.orgnih.gov The ability to label proteins, carbohydrates, and other biomacromolecules allows for the study of their function and localization within living cells. frontiersin.orgnih.gov

The structure of this compound is particularly well-suited for applications in bioconjugation. The isocyanide handle can be used for the primary ligation reaction. Subsequently, the dimethyl acetal group can be deprotected under mildly acidic conditions to reveal an aldehyde. This aldehyde provides a secondary, orthogonal reactive site for further modification, a strategy known as "post-conjugation modification." This dual functionality makes it a potentially powerful tool for creating complex bioconjugates and advanced drug delivery systems.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2,2-dimethoxyethyl)phenyl isocyanide |

| Carbon monoxide |

| 2-aminophenyl isocyanide |

| Aminoacetaldehyde dimethyl acetal |

| Paraformaldehyde |

| Cyclohexanecarboxylic acid |

| Phenethyl isocyanide |

| N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide |

| Praziquantel |

| Palladium |

| Platinum |

| Gold |

Isocyanide-Tetrazine Ligation and Other Bioorthogonal Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The isocyanide-tetrazine ligation, a type of [4+1] cycloaddition, is a notable bioorthogonal reaction. researchgate.netresearchgate.net This reaction typically involves the cycloaddition of an isocyanide with a tetrazine, followed by a retro-Diels-Alder elimination of dinitrogen (N₂), resulting in a stable pyridazine (B1198779) product. researchgate.net This ligation is valued for its high specificity and the biocompatibility of the reactants. nih.gov

Other bioorthogonal reactions involving isocyanides include the isocyanide-chlorooxime ligation, which provides an alternative pathway for selective conjugation in biological systems. nih.gov These reactions are powerful tools for chemical biologists, enabling the study of biomolecules in their native environments. nih.gov

However, there is no specific research available that details the use or performance of This compound in isocyanide-tetrazine ligations or any other documented bioorthogonal reaction. The literature describes these reactions using other isocyanide derivatives, such as those incorporated into amino acids or sugars. nih.govnih.gov

Strategies for Introducing Isocyano Groups into Biomacromolecules for Labeling

The introduction of isocyano groups into biomacromolecules like proteins, glycans, and nucleic acids is a key step for their subsequent labeling and study via bioorthogonal reactions. nih.gov Several strategies have been developed to achieve this.

For proteins, a common method involves the genetic code expansion, where a noncanonical amino acid containing an isocyano group is site-specifically incorporated into the protein structure. nih.gov For example, researchers have designed and synthesized lysine (B10760008) derivatives bearing isocyano groups for this purpose. nih.gov

For glycans, metabolic labeling is a frequently used strategy. nih.gov This involves introducing a sugar precursor modified with an isocyano group into cells. The cells' metabolic machinery then incorporates this modified sugar into its glycans, effectively displaying the isocyano handle on the cell surface. nih.gov

Despite the existence of these general strategies, no published methods or research findings specifically describe the use of This compound as a precursor or building block for the modification of any class of biomacromolecule. The research in this area has utilized other, often more complex, isocyanide-containing molecules designed for specific incorporation pathways. nih.govnih.gov

Theoretical and Computational Studies of 2,2 Dimethoxyethyl Isocyanide

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the mechanisms of complex organic reactions. numberanalytics.com By calculating the potential energy surface of a reaction, DFT allows researchers to identify reactants, products, intermediates, and the transition states that connect them, thereby elucidating the most probable reaction pathway. numberanalytics.comfraunhofer.de

DFT calculations are instrumental in mapping the entire reaction landscape for processes involving 2,2-dimethoxyethyl isocyanide. This is particularly valuable for multicomponent reactions (MCRs), where multiple reactants combine in a single step, often through complex and competing pathways. researchgate.net Theoretical calculations can determine the activation energies for each potential step, revealing the kinetically favored pathway. fraunhofer.de

For a reaction involving this compound, DFT analysis would begin with the geometric optimization of all reactants. fraunhofer.de Subsequently, a search for transition states along the proposed reaction coordinate is performed. This process identifies the saddle points on the potential energy surface, which represent the highest energy barrier that must be overcome for the reaction to proceed. numberanalytics.comnih.gov The validity of a calculated pathway is often confirmed by its consistency with experimental observations, such as the identification of predicted intermediates or the final product profile. nih.gov While this compound is a known reactant in various MCRs, specific DFT studies detailing its complete reaction pathways and transition states are often part of broader research into the synthesis of complex molecules. rug.nlrug.nl

A significant application of DFT in the context of this compound is the prediction of stereochemical outcomes in MCRs. When new chiral centers are formed, multiple stereoisomers are possible. DFT can predict which isomer will be preferentially formed by calculating the energies of the diastereomeric transition states. The transition state with the lower energy corresponds to the kinetic product, which is the major isomer observed experimentally.

A notable example involves the use of this compound in the stereocontrolled synthesis of the natural product Omuralide via an intramolecular Ugi four-component reaction (U-4CR). rug.nl In such syntheses, computational models help rationalize the observed high stereoselectivity by comparing the activation barriers of competing reaction pathways that lead to different stereoisomers. By understanding the energetic differences between transition states, chemists can optimize reaction conditions to favor the formation of the desired product isomer.

Quantum Chemical Approaches for Electronic Properties and Intermolecular Interactions

Quantum chemical methods are fundamental to understanding the electronic structure of this compound, which in turn governs its reactivity and intermolecular interactions. sioc-journal.cndtu.dk The isocyanide functional group (-N≡C) possesses unique electronic features, combining both nucleophilic and electrophilic character at the terminal carbon atom. nih.gov

Frontier molecular orbital (FMO) theory provides a qualitative understanding of this duality. The isocyanide carbon has a σ-type lone pair, which acts as an electron donor (nucleophile), and perpendicular π* orbitals that can accept electron density (electrophile). nih.gov This amphiphilic nature is key to its role in MCRs. More sophisticated quantum chemical calculations can provide quantitative measures of these properties, such as atomic charges and orbital energies. mdpi.com

Intermolecular interactions are crucial in both the solid state and in solution, influencing physical properties and reaction outcomes. nih.gov For this compound, these interactions are primarily governed by hydrogen bonding and van der Waals forces. The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, while the isocyanide group itself can participate in various noncovalent interactions. nih.govlibretexts.org

| Property | Description | Implication for this compound |

|---|---|---|

| Amphiphilic Character | The terminal carbon atom can act as both a nucleophile (via its σ-lone pair) and an electrophile (via its π* orbitals). nih.gov | Enables its versatile reactivity in multicomponent reactions like the Ugi and Passerini reactions. researchgate.net |

| Hydrogen Bond Acceptor | The isocyanide carbon can accept hydrogen bonds from donor groups like -OH or -NH. nih.gov | Can participate in hydrogen bonding networks in the solid state or in protic solvents. |

| π-Interactions | The isocyanide group can engage in π-π stacking interactions with aromatic rings or other π-systems. nih.gov | Influences crystal packing and supramolecular assembly. |

| Dipole Moment | The -N≡C group has a significant dipole moment, contributing to the overall polarity of the molecule. | Affects solubility and participates in dipole-dipole interactions. |

Computational Analysis of Reactivity and Selectivity Profiles

Computational analysis, particularly using conceptual DFT, provides a framework for predicting the reactivity and selectivity of this compound. mdpi.com Reactivity indices such as chemical potential, electrophilicity (ω), and nucleophilicity (N) can be calculated to quantify the molecule's behavior in chemical reactions. mdpi.com

The electrophilicity and nucleophilicity indices help to predict how this compound will interact with other reactants. Its amphiphilic nature means it can react with both electrophiles and nucleophiles at the isocyanide carbon. nih.gov The selectivity of these reactions (e.g., chemoselectivity, regioselectivity) can be analyzed by calculating local reactivity indices, such as the Fukui functions or Parr functions, which indicate the most reactive sites within the molecule for electrophilic or nucleophilic attack. mdpi.com These analyses help explain why certain atoms in the reacting partners bond preferentially during complex MCRs, guiding the rational design of synthetic strategies.

Crystallographic Studies to Elucidate Solid-State Interactions

While a specific crystal structure for this compound is not detailed in the available literature, extensive crystallographic studies on other isocyanides provide a clear picture of the solid-state interactions that would govern its crystal packing. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of molecules in a crystal, offering direct evidence of intermolecular forces. nih.gov

| Interaction Type | Description | Potential Role in this compound Crystal Structure |

|---|---|---|

| Hydrogen Bonding (R-NC···H-X) | The isocyanide carbon acts as an acceptor for a hydrogen bond from a donor molecule (e.g., residual water, alcohol). nih.gov | Stabilizes the crystal lattice through a network of hydrogen bonds. |

| Interactions with Carbon (R-NC···C) | The isocyanide carbon can interact with the π-systems of aromatic rings or alkenes (π-stacking) or with electrophilic carbon centers. nih.gov | Could lead to layered or stacked structures if co-crystallized with aromatic compounds. |

| Dipole-Dipole Interactions | Alignment of molecular dipoles, particularly from the polar -N≡C and C-O bonds. | Contributes significantly to the lattice energy and overall packing arrangement. |

| Van der Waals Forces | Weak, non-specific interactions involving the aliphatic ethyl chain and methyl groups. | Fills space efficiently and contributes to the overall stability of the crystal. |

Challenges and Future Directions in 2,2 Dimethoxyethyl Isocyanide Research

Advancements in Controlling Stereoselectivity in Isocyanide-Based MCRs

A significant challenge in isocyanide-based MCRs, such as the Ugi and Passerini reactions, is the control of stereochemistry. acs.org These reactions often generate new stereocenters, and in the absence of a controlling element, typically result in racemic or diastereomeric mixtures. acs.orgnih.gov Achieving high stereoselectivity is crucial, particularly in the synthesis of pharmaceuticals and biologically active compounds. acs.org

Future research is focused on several key strategies to induce stereocontrol:

Chiral Auxiliaries: The use of chiral components, such as chiral amines, carboxylic acids, or isocyanides, can effectively bias the reaction towards the formation of a single stereoisomer. For instance, the use of chiral α-amino acids in Ugi-type reactions has been shown to be effective, although the degree of stereoinduction can be highly dependent on the specific substrates and protecting groups used. nih.gov

Chiral Catalysts: The development of chiral Brønsted or Lewis acid catalysts that can orchestrate the stereochemical outcome of the reaction is a highly promising area. These catalysts can create a chiral environment around the reacting species, favoring one pathway over the other.

Substrate Control: The inherent structure of the reactants can influence the stereochemical outcome. In a notable example, the synthesis of the natural product Omuralide utilized an intramolecular Ugi reaction with a convertible isocyanide, 1-isocyano-2-(2,2-dimethoxyethyl)benzene, where the stereochemistry was controlled in a highly effective manner. nih.gov Similarly, Yudin's macrocyclization strategy using amphoteric aziridine-based aldehydes with isocyanides overcomes common issues of stereoselectivity and oligomerization, producing macrocyclic peptides with excellent diastereoselectivity. nih.gov

The challenge remains to develop broadly applicable and predictable methods for stereocontrol that are effective across the wide range of substrates used in MCRs involving 2,2-dimethoxyethyl isocyanide and its analogues.

Development of Greener and More Sustainable Synthetic Routes for Diverse Isocyanides

Traditional methods for synthesizing isocyanides often rely on the dehydration of N-substituted formamides using harsh and toxic reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) in hazardous chlorinated solvents such as dichloromethane (B109758) (DCM). mdpi.comrsc.org These methods generate significant chemical waste, posing environmental concerns. mdpi.comrsc.org As MCRs themselves are considered green chemical processes due to their high atom economy and convergence, developing sustainable routes to their starting materials, including isocyanides, is a critical goal. rsc.org

Recent advancements have focused on creating more environmentally benign protocols:

Improved Dehydration Reagents: Research has identified p-toluenesulfonyl chloride (p-TsCl) as a cheaper, less toxic, and highly effective alternative to POCl₃ for dehydrating aliphatic formamides, often resulting in higher yields and a significantly reduced environmental factor (E-factor). rsc.org

Solvent-Free and Greener Solvents: A highly efficient protocol using POCl₃ with triethylamine (B128534) acting as both a base and the solvent has been developed, affording isocyanides in excellent yields within minutes and minimizing waste. mdpi.comnih.govsmu.ac.za Other approaches focus on replacing hazardous solvents with greener alternatives or employing mechanochemical synthesis via ball-milling, which can dramatically reduce or eliminate the need for solvents altogether. mdpi.comnih.gov

Simplified Workup: Innovative methods that avoid aqueous workups have been designed. These protocols not only increase efficiency and yield but also allow for the in situ generation and use of unstable isocyanides in subsequent reactions. rsc.org

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Optimized POCl₃ Dehydration | Phosphorus oxychloride, Triethylamine (as solvent) | 0 °C, <5 min | Fast, high yield, solvent-free, minimal waste | mdpi.comnih.gov |

| p-TsCl Dehydration | p-Toluenesulfonyl chloride (p-TsCl) | Varies | Low cost, low toxicity, simplified workup, reduced E-factor | rsc.org |

| Mechanochemistry | p-TsCl, Triethylamine, Na₂CO₃ | Ball-milling, 1 hour | Solvent-free, straightforward purification | nih.gov |

| Non-Aqueous Workup | POCl₃, Triethylamine | Mild conditions | High purity, scalable, enables in situ use of unstable isocyanides | rsc.org |

The application of these greener methods to the synthesis of this compound and its functionalized derivatives is a key step toward making its use in large-scale industrial applications more viable and sustainable.

Exploration of Novel Reactivity Patterns and Unconventional Transformations Beyond Established MCRs

While this compound is a powerful tool in established MCRs, its full reactive potential extends beyond these transformations. The isocyanide carbon can be viewed as a carbene-like species, capable of engaging in a wide variety of chemical processes. drexel.edu A major area of future exploration is leveraging the "convertible" nature of this specific isocyanide for transformations that go beyond simple peptide-like bond formation.

Key areas of investigation include:

Post-MCR Cyclizations: The most prominent unconventional transformation of 1-(2,2-dimethoxyethyl)-2-isocyanobenzene is its conversion into an indole (B1671886) moiety. After an Ugi or Passerini reaction, treatment with acid cleaves the dimethoxyacetal to reveal an aldehyde, which readily undergoes a Pictet-Spengler type cyclization with the adjacent amide nitrogen, forming a highly functionalized indole core. nih.govvu.nl This strategy transforms the isocyanide from a simple C1 building block into a precursor for complex heterocyclic scaffolds.

Dearomatization Reactions: Recent discoveries have shown that complex isocyanides can participate in novel dearomatization reactions, rapidly assembling highly functionalized cyclohexadienes from aromatic precursors. drexel.edu Exploring this reactivity with derivatives of this compound could provide access to novel three-dimensional molecular frameworks that are otherwise difficult to synthesize.

Reactions with Carbenes and Nitrenes: The coupling of isocyanides with transition-metal carbenes or nitrenes can generate valuable ketenimines and carbodiimides, respectively. vu.nl These intermediates can be trapped in cascade processes to build even greater molecular complexity. Applying this chemistry to this compound could unlock new synthetic pathways.

Michael Addition: The isocyanide can also act as a strong nucleophile. For example, 1-(2,2-dimethoxyethyl)-2-isocyanobenzene has been used in Michael addition reactions to construct the framework of pyroglutamic acid analogues. researchgate.net

The future in this area lies in viewing this compound not just as a component for Ugi/Passerini reactions, but as a versatile and convertible synthon for a much broader range of complex organic transformations. researchgate.net

Expansion of the Scope of Functionalized Dimethoxyethyl Isocyanides for Enhanced Molecular Complexity

The true power of MCRs is realized when highly functionalized building blocks are employed, leading to products of significant molecular complexity in a single step. escholarship.org A key future direction is the synthesis and application of new analogues of this compound that bear additional functionalities. These functionalities can serve as handles for subsequent reactions (post-MCR modification) or can be incorporated directly into complex target structures.

Examples of this strategy include:

Synthesis of Indole Derivatives: An Ugi-tetrazole four-component reaction using anilines, isocyanides, and 2,2-dimethoxyacetaldehyde, followed by an acid-catalyzed closure, provides a powerful and flexible route to highly substituted indoles. rug.nl This two-step process allows for significant variation in the substitution pattern of the final indole product. rug.nl

Polymer Synthesis: A Passerini three-component reaction (P-3CR) involving 2-(2,2-dimethoxyethyl)phenyl isocyanide has been used to create α,ω-diene monomers. These monomers can then undergo acyclic diene metathesis (ADMET) polymerization to form polymers, which can be further modified by converting the isocyanide-derived portion into indole-substituted active amides. researchgate.net

Synthesis of Bioactive Analogues: The convertible nature of 1-(2,2-dimethoxyethyl)-2-isocyanobenzene has been exploited in the synthesis of pyroglutamic acid analogues and analogues of the drug Atosiban, demonstrating its utility in medicinal chemistry. researchgate.netvu.nl

| Isocyanide Derivative | Reaction Sequence | Resulting Complex Molecule/Polymer | Reference |

|---|---|---|---|

| Various Isocyanides with 2,2-dimethoxyacetaldehyde | Ugi-tetrazole 4-CR followed by acidic closure | Highly substituted 2-tetrazole indoles | rug.nl |

| 2-(2,2-Dimethoxyethyl)phenyl isocyanide | Passerini 3-CR to form a diene, then ADMET polymerization | Indole-substituted functional polymers | researchgate.net |

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Ugi reaction followed by post-transformation cyclization | Pyroglutamic acid analogues | researchgate.net |

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Ugi 4-CR | Precursors to Atosiban derivatives | vu.nl |

Expanding the library of available functionalized 2,2-dimethoxyethyl isocyanides will exponentially increase the chemical space accessible through its MCR chemistry, enabling the rapid synthesis of novel and complex molecular targets.

Integration of this compound in Emerging Fields of Chemical Synthesis and Advanced Materials Science

The versatility of this compound and its derivatives positions them for integration into cutting-edge areas of chemistry beyond traditional small-molecule synthesis. researchgate.net The ability to generate complex, functionalized molecules and polymers opens doors to applications in materials science, chemical biology, and drug discovery. researchgate.netsmolecule.com

Emerging applications and future directions include:

Functional Polymers and Materials: Isocyanide-based polymers (IBPs) are a class of materials with tunable properties. By incorporating functional monomers derived from this compound into polymer backbones, materials with novel optical, electronic, or biological properties can be created. acs.org For example, IBPs have been developed with aggregation-induced emission properties for use in bio-imaging to distinguish cancer cells from normal cells. acs.org

Drug Discovery and Peptidomimetics: MCRs are a cornerstone of modern drug discovery, enabling the rapid generation of large libraries of "drug-like" compounds for high-throughput screening. researchgate.net The use of this compound allows for the synthesis of constrained cyclic peptidomimetics, which are desirable drug candidates due to their improved structural and biological properties compared to linear peptides. nih.govbeilstein-journals.org

Surface Chemistry and Catalysis: Isocyanides are known to bind strongly to metal surfaces, a property relevant to catalysis and the development of electronic devices. sdsc.edu Recent studies using advanced microscopy have begun to reveal the precise nature of how isocyanide molecules attach to metal surfaces, which could lead to more precise control in the manufacturing of materials like catalytic converters. sdsc.edu Exploring the surface chemistry of molecules derived from this compound could lead to new functional surfaces and catalysts.

| Field | Application | Rationale | Reference |

|---|---|---|---|

| Advanced Materials | Functional Isocyanide-Based Polymers (IBPs) | Can be designed to have specific properties like aggregation-induced emission for sensors or bio-imaging. | acs.org |

| Drug Discovery | Synthesis of Cyclic Peptidomimetics | Post-MCR cyclization strategies yield constrained structures with potentially enhanced biological activity and stability. | nih.govbeilstein-journals.org |

| Polymer Chemistry | Post-Polymerization Modification | The convertible isocyanide allows for the creation of functional polymers that can be modified after polymerization to introduce new functionalities (e.g., indoles). | researchgate.net |

| Surface Science | Molecule-Metal Interactions | Understanding how isocyanides bond to metal surfaces can inform the design of catalysts and electronic components. | sdsc.edu |

The future integration of this compound into these emerging fields will depend on continued interdisciplinary research, combining the principles of organic synthesis with polymer science, materials engineering, and chemical biology.

常见问题

Q. Advanced

- Steric effects : The bulky dimethoxyethyl group can hinder nucleophilic attack, leading to lower yields in crowded environments. Strategies include using smaller aldehydes/amines or elevated temperatures .

- Electronic effects : The electron-donating methoxy groups stabilize the isocyanide, reducing its electrophilicity. This can slow imidoyl intermediate formation, requiring catalytic acid additives .

- Side reactions : Competing Passerini reactions or dimerization may occur; these are minimized by strict control of stoichiometry and moisture-free conditions .

What strategies are effective for resolving contradictions in reported yields or stereochemical outcomes when using this compound?

Q. Advanced

- Reproducibility checks : Validate reaction setups (e.g., inert atmosphere, reagent purity).

- Computational modeling : DFT studies can predict regioselectivity and transition states, guiding experimental adjustments .

- Mechanistic probes : Isotopic labeling (e.g., ¹³C-isocyanide) or kinetic studies to identify rate-limiting steps .

How is this compound utilized in the synthesis of iminoisobenzofuran derivatives, and what are the key mechanistic considerations?

Advanced

In Kobayashi’s approach, the isocyanide participates in three-component couplings with arynes and alcohols to form iminoisobenzofurans. The dimethoxyethyl group stabilizes intermediates via hydrogen bonding, while steric bulk directs regioselectivity. Mechanistically, the isocyanide undergoes [2+2] cycloaddition with arynes, followed by nucleophilic trapping .